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Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 6-Bromo-5,8-difluoroquinoline, a halogenated quinoline derivative of significant
interest to researchers, scientists, and drug development professionals. Due to the limited
availability of experimental data for this specific isomer (CAS No. 1133115-72-6)[1][2], this
document leverages a comparative analysis with its well-characterized isomer, 6-Bromo-5,7-
difluoroquinoline, alongside established principles of physical organic chemistry. This guide
offers predictive insights into its properties, plausible synthetic routes, reactivity, and potential
applications, thereby serving as a valuable resource for stimulating further research and
development.

Introduction: The Quinoline Scaffold in Modern Drug
Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural
core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of
biological activities.[3][4][5] The strategic introduction of halogen atoms, such as bromine and
fluorine, is a well-established strategy to modulate a molecule's physicochemical and
pharmacokinetic properties.[6][7] Fluorine, in particular, can enhance metabolic stability,
binding affinity, and membrane permeability.[6][7] The presence of a bromine atom provides a
versatile handle for further chemical modifications through cross-coupling reactions.[8]
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This guide focuses on the specific, yet sparsely documented, isomer 6-Bromo-5,8-
difluoroquinoline. While its direct characterization is not extensively reported, its structural
congeners are known to possess significant biological potential, particularly as antibacterial
and anticancer agents.[8][9] This document aims to bridge the current information gap by
providing a detailed, predictive analysis based on the robust data available for its close
analogues.

Physicochemical Properties: A Comparative
Analysis

Direct experimental data for 6-Bromo-5,8-difluoroquinoline is scarce. However, we can
project its likely properties by examining its well-documented isomer, 6-Bromo-5,7-
difluoroquinoline (CAS No. 1022091-49-1).[10][11]

6-Bromo-5,7- 6-Bromo-5,8-
Property difluoroquinoline difluoroquinoline
(Experimental Data) (Predicted)
Molecular Formula CoH4BrrF2N[10] CoH4BrrF2N
Molecular Weight 244.04 g/mol [11] 244.04 g/mol
) Likely a solid at room
Appearance Solid[11]
temperature
Expected to be in a similar
] ] range, potentially with minor
Melting Point 87-92 °C[11] o ) )
variations due to differences in
crystal packing.
Predicted to have low solubility
- _ in water and better solubility in
Solubility No data available ] ]
organic solvents like DMSO,
DMF, and chlorinated solvents.
2-8°C is a reasonable storage
Storage Temperature 2-8°C[11] temperature for this class of

compounds.
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The positional difference of one fluorine atom (C8 vs. C7) is expected to have a subtle, rather
than dramatic, effect on the fundamental physical properties such as molecular weight and
state. The key differences will likely manifest in properties sensitive to dipole moment and
crystal lattice energy, such as melting point and solubility.

Molecular Structure and Spectroscopic
Characterization (Predicted)

The structural characterization of novel compounds is paramount. While experimental spectra
for 6-Bromo-5,8-difluoroquinoline are not publicly available, we can predict the key features
based on its structure and data from analogous compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic
protons on the quinoline ring system. The chemical shifts and coupling constants will be
influenced by the positions of the bromine and fluorine atoms. The protons on the pyridine
ring and the single proton on the benzene ring will likely appear as complex multiplets.

e 13C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon
atoms in the quinoline ring. The carbons directly bonded to fluorine will exhibit characteristic
large one-bond C-F coupling constants.

e 1F NMR: The fluorine NMR will be the most informative, likely showing two distinct signals
for the fluorine atoms at the C5 and C8 positions, with their chemical shifts and couplings
providing definitive structural information.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition.

e Molecular lon Peak: Due to the presence of bromine, the mass spectrum will exhibit a
characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with a
relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the
79Br and 81Br isotopes.[14][15]
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» Fragmentation Pattern: The fragmentation pattern will likely involve the loss of bromine and
potentially HF, providing further structural clues.

Plausible Synthetic Pathways

The synthesis of 6-Bromo-5,8-difluoroquinoline can be approached through established
methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedlander
reactions, followed by selective halogenation.[16][17][18][19] A plausible retrosynthetic analysis

G—Bromo—S,8-dif|uoroquinolin9

Late-stage bromination

Galogenation of 5,8-dif|uoroquino|ine)

Established quinoline synthesis

Cyclization

e.g., Friedlander or Skraup synthesis

is outlined below.

(Substituted Aniline and Carbonyl Compoun(D

Click to download full resolution via product page
Caption: A generalized retrosynthetic approach for 6-Bromo-5,8-difluoroquinoline.
A more specific, plausible forward synthesis could involve the following steps:

o Synthesis of a Precursor Aniline: Start with a commercially available difluoro-bromo-aniline,
such as 2,5-difluoro-4-bromoaniline.
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» Skraup or Doebner-von Miller Reaction: React the substituted aniline with glycerol in the
presence of an acid catalyst and an oxidizing agent to construct the quinoline core. The
regiochemistry of the cyclization would be a critical factor to control.

» Alternative: Friedlander Annulation: Condensation of a suitably substituted 2-amino-
benzaldehyde or ketone with a compound containing an a-methylene group adjacent to a
carbonyl.

The specific choice of starting materials and reaction conditions would be crucial to ensure the
desired 5,8-difluoro substitution pattern on the final quinoline ring.

Chemical Reactivity: The Influence of Halogen
Substituents

The reactivity of 6-Bromo-5,8-difluoroquinoline is dictated by the electronic effects of its
substituents.

e Fluorine Atoms: The two fluorine atoms are strongly electron-withdrawing through the sigma
bonds (inductive effect), which deactivates the benzene ring towards electrophilic aromatic
substitution.[20][21][22] However, they can also donate electron density through their lone
pairs (mesomeric effect).

e Bromine Atom: The bromine at the C6 position is a deactivating group but an ortho-, para-
director for electrophilic substitution. More importantly, it serves as an excellent handle for
transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),
allowing for the introduction of a wide range of substituents.[23]

» Pyridine Ring: The nitrogen atom in the quinoline ring is basic and can be protonated or
alkylated. It also deactivates the pyridine ring towards electrophilic attack.
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Caption: Predicted reactivity of the C-Br bond in 6-Bromo-5,8-difluoroquinoline.

Potential Applications in Drug Discovery and
Materials Science

Given the pharmacological importance of the fluoroquinolone scaffold, 6-Bromo-5,8-
difluoroquinoline is a promising building block for the synthesis of novel therapeutic agents.[9]
[24][25][26]

e Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting
enzymes such as topoisomerases or by interfering with cell signaling pathways.[27] The
difluoro substitution pattern could enhance the potency and pharmacokinetic profile of such
agents.

» Antibacterial Agents: The fluoroquinolone class of antibiotics is well-established.[28] While
the classic fluoroquinolones have a different substitution pattern, this novel scaffold could be
explored for activity against drug-resistant bacterial strains.

» Antiviral and Anti-inflammatory Agents: The quinoline core is also found in various antiviral
and anti-inflammatory drugs.[4]
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e Organic Electronics: Polycyclic aromatic compounds, including quinolines, are of interest in
the development of organic light-emitting diodes (OLEDs) and other electronic materials.[23]

Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling could
be powerful tools to guide the design of novel derivatives based on this scaffold for specific
biological targets.[9][24][29]

Safety and Handling

No specific safety data sheet (SDS) is available for 6-Bromo-5,8-difluoroquinoline.
Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety
information for the isomer 6-Bromo-5,7-difluoroquinoline provides a useful reference.[10][11]

GHS Hazard Classification (for 6-Bromo-5,7-difluoroquinoline):

o Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[10]

e Serious eye damage (Category 1), H318: Causes serious eye damage.[10]
Recommended Safety Precautions:

» Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat.[30][31][32]

» Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or
vapors.[32]

» Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.[31]
» Storage: Store in a tightly sealed container in a cool, dry place.[11]

o Disposal: Dispose of as hazardous waste in accordance with local, state, and federal
regulations.

In case of exposure, seek immediate medical attention.

Conclusion
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6-Bromo-5,8-difluoroquinoline represents a promising but under-explored chemical entity.
While direct experimental data remains elusive, a comprehensive analysis of its structural
isomer and the fundamental principles of organic chemistry allows for a robust predictive
profile. Its unique combination of fluorine and bromine substituents on the privileged quinoline
scaffold makes it a highly attractive building block for the synthesis of novel compounds with
potential applications in medicinal chemistry and materials science. This technical guide
provides a foundation for researchers to embark on the synthesis, characterization, and
evaluation of this intriguing molecule and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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